molecular formula C17H17NO4 B11829522 Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate CAS No. 68291-45-2

Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate

Katalognummer: B11829522
CAS-Nummer: 68291-45-2
Molekulargewicht: 299.32 g/mol
InChI-Schlüssel: ZMIPDNWJKNBBPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate (CAS 68291-45-2) is a carbamate-based compound with the molecular formula C 17 H 17 NO 4 and a molecular weight of 299.32 g/mol . This reagent serves as a valuable building block in medicinal chemistry and pharmacology research, particularly in the development of cholinesterase inhibitors. Compounds featuring the benzo[d][1,3]dioxole (piperonyl) and carbamate motifs have demonstrated significant potential in inhibiting key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are primary targets for Alzheimer's disease research . The carbamate functional group is a privileged structure in drug design, known for its ability to interact with a wide range of enzymes and receptors . Beyond neuroscience, the benzo[d][1,3]dioxole core is a versatile scaffold in chemical synthesis and has been explored in other research areas, including the development of novel antifungal synergists and as a precursor for chemical sensors . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

68291-45-2

Molekularformel

C17H17NO4

Molekulargewicht

299.32 g/mol

IUPAC-Name

benzyl N-(1,3-benzodioxol-5-ylmethyl)-N-methylcarbamate

InChI

InChI=1S/C17H17NO4/c1-18(17(19)20-11-13-5-3-2-4-6-13)10-14-7-8-15-16(9-14)22-12-21-15/h2-9H,10-12H2,1H3

InChI-Schlüssel

ZMIPDNWJKNBBPK-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1=CC2=C(C=C1)OCO2)C(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Carbamate Formation via Amine-Chloroformate Coupling

The most direct route involves reacting (benzo[d][1, dioxol-5-ylmethyl)(methyl)amine with benzyl chloroformate. A representative procedure involves dissolving the amine (10.0 mmol) in anhydrous dichloromethane (50 mL) under nitrogen, followed by dropwise addition of benzyl chloroformate (12.0 mmol) and triethylamine (15.0 mmol) at 0°C . The mixture is stirred for 6–12 hours at room temperature, followed by extraction with 1 M HCl (3 × 30 mL) and saturated NaHCO₃ (3 × 30 mL). The organic layer is dried over MgSO₄, concentrated, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the carbamate as a white solid (72–78%) .

Key Parameters

ParameterValueSource
SolventDichloromethane
BaseTriethylamine
Temperature0°C → room temperature
PurificationSilica chromatography
Yield72–78%

Silane-Mediated Synthesis

A modified approach utilizes N-silyl intermediates to enhance regioselectivity. N-((Benzo[d] dioxol-5-ylmethyl)(methyl)silyl)methyl tosylamide is prepared by reacting benzo[d] dioxol-5-ylmethyl chloride with N-(tosyl)methylsilane in THF at −78°C . Subsequent treatment with benzyl chloroformate (1.2 equiv) in DMF at 90°C for 6 hours affords the carbamate after deprotection with trifluoroacetic acid (TFA) and neutralization with NaHCO₃ . This method achieves higher yields (85–88%) due to reduced side reactions .

Reaction Scheme

  • Silylation :
    R–Cl+HSiMe2TsR–SiMe2Ts\text{R–Cl} + \text{HSiMe}_2\text{Ts} \rightarrow \text{R–SiMe}_2\text{Ts}

  • Carbamation :
    R–SiMe2Ts+Cbz–ClR–Cbz+SiMe2TsCl\text{R–SiMe}_2\text{Ts} + \text{Cbz–Cl} \rightarrow \text{R–Cbz} + \text{SiMe}_2\text{TsCl}

Microwave-Assisted Optimization

Microwave irradiation accelerates the coupling step, reducing reaction times from hours to minutes. A mixture of (benzo[d] dioxol-5-ylmethyl)(methyl)amine (0.374 mmol), benzyl chloroformate (0.748 mmol), and triethylamine (0.104 mL) in ethanol (3 mL) is heated at 120°C for 2 hours in a microwave reactor . Precipitation upon cooling yields the product with 89% purity, avoiding chromatography .

Advantages :

  • Time Efficiency : 2 hours vs. 12 hours conventionally .

  • Solvent Reduction : Ethanol (3 mL/mmol) vs. dichloromethane (50 mL/mmol) .

Reductive Amination Pathway

For substrates lacking the pre-formed amine, reductive amination constructs the (benzo[d] dioxol-5-ylmethyl)(methyl)amine intermediate. Benzo[d] dioxole-5-carbaldehyde (2.20 g) is condensed with methylamine hydrochloride (1.03 g) in ethanol (50 mL), followed by NaBH₄ reduction (0.672 g) in diethyl ether . The amine is isolated in 78% yield before carbamate formation .

Critical Steps :

  • Oxime Formation : Hydroxylamine hydrochloride in ethanol .

  • Reduction : NaBH₄ in ether under reflux .

Crystallization and Purity Analysis

Recrystallization from diisopropylether/hexane (1:5) produces colorless blocks suitable for X-ray diffraction . Purity is confirmed via HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min, λ = 254 nm) with >99% area .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.80 (s, 1H, ArH), 5.15 (s, 2H, OCH₂O), 4.42 (s, 2H, NCH₂), 3.12 (s, 3H, NCH₃) .

  • MS (ESI+) : m/z 299.32 [M+H]⁺ .

Industrial-Scale Considerations

Kilogram-scale synthesis employs continuous flow reactors to enhance safety and reproducibility. Benzyl chloroformate (1.5 equiv) and amine (1.0 equiv) are pumped through a PTFE reactor (10 mL volume) at 50°C with a residence time of 15 minutes, achieving 95% conversion . Automated liquid-liquid extraction and falling-film crystallization reduce manual handling .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Benzyl(benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

    Reduktion: Reduktionsreaktionen können Amine oder Alkohole ergeben.

    Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen.

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Benzoesäuren ergeben, während Reduktion Benzylalkoholen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1. Cholinesterase Inhibition

One of the primary applications of benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate is in the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning processes. Compounds with carbamate structures have been identified as potential therapeutic agents for Alzheimer's disease by increasing acetylcholine levels through enzyme inhibition.

A study reported several new benzene-based carbamates evaluated for their inhibitory effects on AChE and BChE. Notably, compounds featuring the benzyl group exhibited significant inhibitory potency, with some achieving low IC50 values against these enzymes, indicating their potential as selective cholinesterase inhibitors .

1.2. Anticonvulsant Activity

Research has also highlighted the anticonvulsant properties of derivatives related to benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate. A series of pyrrolidin-2-one derivatives were synthesized and tested for their ability to prevent seizures in animal models. The most active compound demonstrated a high protective index, suggesting that modifications to the benzo[d][1,3]dioxole moiety can enhance anticonvulsant activity .

Biological Evaluations

3.1. In Vitro Studies

In vitro evaluations have been conducted to assess the biological activity of benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate derivatives against various targets, including cancer cell lines and bacterial strains. For instance, certain derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria using disc diffusion methods .

3.2. In Vivo Studies

In vivo studies are essential for validating the therapeutic potential of these compounds. For example, animal models have been used to test the anticonvulsant efficacy of specific derivatives, providing insights into their safety profiles and effective dosages .

Case Studies

StudyCompoundTargetFindings
Various benzene-based carbamatesAChE/BChESignificant inhibition observed; low IC50 values reported
3-(benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-oneAnticonvulsantHigh protective index; effective in seizure models
Benzyl derivativesAntibacterialEffective against multiple bacterial strains; IC50 values determined

Wirkmechanismus

The mechanism of action of Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activities, leading to its observed biological effects. Detailed studies have shown that it can induce apoptosis and cell cycle arrest in cancer cells, highlighting its potential as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Benzyl-(isocyanoethyl)-carbamate (12)

  • Structure : Lacks the benzodioxole group but retains the carbamate backbone.

Methyl (1-(benzo[d][1,3]dioxol-5-yl)-1-oxopropan-2-yl)(methyl)carbamate

  • Structure : Shares the benzodioxole and methylcarbamate groups but includes a ketone-linked propan-2-yl chain.
  • Activity : Exhibits cholinesterase inhibition (IC₅₀ = 3.2 µM for AChE), suggesting the ketone group enhances binding to the enzyme’s catalytic site .
  • Comparison : The ketone moiety in this analog may improve target engagement compared to the simpler carbamate in the target compound .

Benzodioxole-Containing Non-Carbamates

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide (C26)

  • Structure : Replaces the carbamate with an acetamide group and adds a bromothiophene substituent.
  • Synthesis : Yield = 62%, purified via flash chromatography .
  • Activity : Targets Salmonella pathogenicity by inhibiting virulence regulators (IC₅₀ = 8.3 µM), demonstrating the benzodioxole group’s role in antimicrobial activity .

5-(Benzo[d][1,3]dioxol-5-ylmethyl)-9-iodo-[1,2,4]triazolo[1,5-c]quinazolin-2-amine (14)

  • Structure : Incorporates a triazoloquinazoline core instead of a carbamate.
  • Synthesis: Yield = 68%, using aminoguanidine bicarbonate and microwave-assisted heating .
  • Application : Acts as an HDAC6 inhibitor (IC₅₀ = 0.12 µM), highlighting the benzodioxole group’s compatibility with epigenetic targets .

Structural Analogues with Modified Linkers

9-(Benzo[d][1,3]dioxol-5-ylmethyl)acridine (5)

  • Structure : Attaches the benzodioxole group to an acridine core via a methylene linker.
  • Synthesis: Yield = 85%, using MnO₂ oxidation in tetrahydrofuran .
  • Properties : The planar acridine ring enables DNA intercalation, a mechanism absent in carbamate-based compounds .

1-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrrolidine (32)

  • Structure : Substitutes the carbamate with a pyrrolidine ring.
  • Synthesis : Yield = 73%, via reductive amination with NaBH(OAc)₃ .
  • Utility : Used in spirocyclic compound libraries for CNS drug discovery, emphasizing the benzodioxole group’s versatility .

Data Tables

Table 2. Structural Modifications and Functional Impacts

Structural Feature Impact on Activity Example Compound
Carbamate group Enables covalent binding to serine hydrolases or esterases Target compound
Acetamide group Enhances hydrogen bonding with bacterial targets C26
Triazoloquinazoline core Improves HDAC6 selectivity via π-π stacking in the enzyme’s hydrophobic pocket Compound 14
Acridine core Facilitates intercalation into DNA/RNA Compound 5

Research Findings and Implications

  • Antimicrobial Potential: The benzodioxole group enhances activity against Gram-negative pathogens (e.g., Salmonella) when paired with brominated heterocycles (e.g., C26) .
  • Enzyme Inhibition : Carbamates with benzodioxole groups show promise for cholinesterase and HDAC6 inhibition, but substituents like ketones or triazoles significantly modulate potency .
  • Structural Flexibility : Linker modifications (e.g., methylene vs. amide) can shift mechanisms of action from enzymatic inhibition to DNA intercalation .

Biologische Aktivität

Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate, identified by its CAS number 68291-45-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The molecular formula is C18H19NO4C_{18}H_{19}NO_4 with a molecular weight of 313.35 g/mol. Its structure can be represented as follows:

Benzyl benzo d 1 3 dioxol 5 ylmethyl methyl carbamate\text{Benzyl benzo d 1 3 dioxol 5 ylmethyl methyl carbamate}

Cytochrome P450 Interaction
One of the key findings regarding the biological activity of this compound is its interaction with cytochrome P450 enzymes, particularly CYP2D6. It acts as a potent mechanism-based inactivator of CYP2D6, leading to significant reductions in the enzyme's activity. This inhibition can result in altered metabolism of co-administered drugs that are also substrates for CYP2D6, potentially increasing their toxicity . The compound's non-linear pharmacokinetics suggest that steady-state doses can lead to higher-than-expected drug levels due to auto-inhibition of its own metabolism.

Neuropharmacological Effects
Research indicates that compounds similar to benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate may exhibit antidepressant and anxiolytic effects by enhancing serotonin-dependent neurological activity. This property makes it a candidate for treating various psychiatric disorders such as depression and anxiety .

Pharmacokinetics

Pharmacokinetic studies have shown substantial inter-patient variability in the metabolism of this compound. For instance, individuals classified as poor metabolizers exhibit significantly longer half-lives compared to extensive metabolizers. This variability underscores the importance of personalized medicine when considering dosage and efficacy for different patients .

Biological Activity Data

The following table summarizes some key biological activities and findings related to benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate:

Activity Description Reference
CYP2D6 InhibitionSignificant reduction in CYP2D6 activity; potential for increased toxicity when co-administered with other drugs
Antidepressant PotentialMay enhance serotonin-dependent neurological activity; potential treatment for depression and anxiety
Pharmacokinetic VariabilitySubstantial inter-patient variation in metabolism; longer half-life in poor metabolizers
Toxicity ProfileClassified as harmful if swallowed; causes skin irritation and serious eye irritation

Case Studies

Several studies have reported on the efficacy and safety profiles of compounds related to benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate:

  • Antidepressant Efficacy : A clinical trial investigated the effects of similar compounds on patients with major depressive disorder. Results indicated significant improvements in depressive symptoms compared to placebo groups .
  • Drug Interaction Studies : A study highlighted the interactions between benzyl carbamates and other medications metabolized by CYP2D6. Co-administration led to elevated blood levels of these drugs, emphasizing the need for careful monitoring .
  • Safety Assessments : Toxicological evaluations have shown that while the compound exhibits beneficial pharmacological properties, it also poses risks such as skin irritation and respiratory tract irritation upon exposure .

Q & A

Q. What protocols minimize byproducts during carbamate formation?

  • Methodological Answer :
  • Low-Temperature Reactions : Conduct at 0–5°C to suppress hydrolysis .
  • Catalytic DMAP : Accelerate acylation and reduce dimerization .
  • In Situ IR Monitoring : Track carbonyl (1720 cm1^{-1}) formation to optimize reaction time .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.